Methyl 6-amino-2-cyanonicotinate
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Overview
Description
Methyl 6-amino-2-cyanonicotinate is a chemical compound with the molecular formula C8H7N3O2 It is a derivative of nicotinic acid and features both amino and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-2-cyanonicotinate typically involves the reaction of methyl nicotinate with cyanamide under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-2-cyanonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted nicotinates and aminonicotinates, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 6-amino-2-cyanonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-amino-2-cyanonicotinate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its cyano group can undergo hydrolysis to form amides, which are key intermediates in many biological processes .
Comparison with Similar Compounds
- Methyl 6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate
- Methyl 6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate
Comparison: Methyl 6-amino-2-cyanonicotinate is unique due to its specific functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 6-amino-2-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,1H3,(H2,10,11) |
InChI Key |
DKWCREIUGALUDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)N)C#N |
Origin of Product |
United States |
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